![molecular formula C26H20BrN3OS B2964488 2-((3-溴苄基)硫)-7-苯基-3-(邻甲苯基)-3H-吡咯并[3,2-d]嘧啶-4(5H)-酮 CAS No. 2034582-60-8](/img/structure/B2964488.png)

2-((3-溴苄基)硫)-7-苯基-3-(邻甲苯基)-3H-吡咯并[3,2-d]嘧啶-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

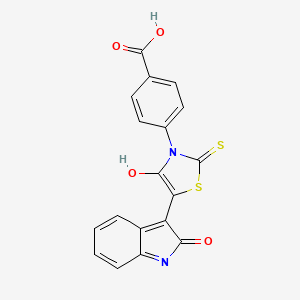

The compound “2-((3-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . These compounds have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Synthesis Analysis

The synthesis of these compounds involves a series of chemical reactions . An expeditious synthesis was optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found to be using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time compared to 15 h for classic conventional heating .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C22H17BrN2O2S . It has a molecular weight of 453.361 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been optimized for efficiency . The use of different solvents, catalysts, and microwave irradiation has been explored to improve the synthesis process .科学研究应用

合成和生物学评价

已经合成并评估了具有类似结构的化合物的生物活性,包括抗菌特性。例如,嘧啶衍生物的合成及其随后对抗菌活性的评估突出了此类化合物的潜在药用应用 (Al-Haiza、Mostafa 和 El-kady,2003 年)。类似地,已经制备了 5-(对甲苯基)-2-[(3-溴-4-甲氧基苄亚胺)肼基]-噻唑等化合物,证明了溴苄基硫和嘧啶组分在合成具有潜在抗菌活性的含氮杂环中的多功能性 (Sherif,2014 年)。

抗病毒和抗肿瘤活性

对嘧啶衍生物的研究延伸到抗病毒和抗肿瘤应用。已经合成并测试了 6-氮杂去甲古霉素和各种三取代吡唑并[3,4-d]嘧啶核糖核苷等化合物,以了解它们的生物活性,包括抗病毒和抗肿瘤作用 (Petrie 等人,1985 年)。另一项研究重点关注 2-[2-(3,5-二甲苯氧基)乙基硫]嘧啶-4(3H)-酮的抗 HIV-1 活性,突出了嘧啶衍生物在治疗病毒感染中的潜力 (Novikov 等人,2004 年)。

结构和化学性质

嘧啶衍生物的合成和表征,包括它们的晶体结构、DFT 研究和生物活性的评估,对于了解它们的潜在应用至关重要。例如,已经进行了新型氟化香豆素-嘧啶杂交物的合成和 X 射线晶体研究,证明了有效的抗癌活性,并提供了对它们与生物靶标相互作用的见解 (Hosamani 等人,2015 年)。

作用机制

Target of Action

Similar compounds, such as thieno[2,3-d]pyrimidin-4(3h)-ones, have been studied for their antimycobacterial activity against mycobacterium tuberculosis .

Mode of Action

It is known that many antimycobacterial agents work by inhibiting the synthesis of essential components of the bacterial cell wall, disrupting protein synthesis, or interfering with bacterial dna replication .

Biochemical Pathways

Given its potential antimycobacterial activity, it may interfere with the pathways involved in cell wall synthesis, protein synthesis, or dna replication in mycobacterium tuberculosis .

Result of Action

If it does exhibit antimycobacterial activity, it could potentially inhibit the growth of mycobacterium tuberculosis, leading to a decrease in the severity of tuberculosis infections .

属性

IUPAC Name |

2-[(3-bromophenyl)methylsulfanyl]-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20BrN3OS/c1-17-8-5-6-13-22(17)30-25(31)24-23(21(15-28-24)19-10-3-2-4-11-19)29-26(30)32-16-18-9-7-12-20(27)14-18/h2-15,28H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPOPTBJFQZKGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2964409.png)

![tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2964412.png)

![4-[(Pyridin-3-ylmethyl)thio]aniline](/img/structure/B2964415.png)

![(R)-1-((3AR,5S,6AR)-2,2-Dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethane-1,2-diol](/img/structure/B2964422.png)

![N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B2964424.png)

![Tert-butyl (2S)-2-[(2-aminoacetyl)amino]propanoate](/img/structure/B2964425.png)